molecular formula C24H28N2O8 B12104972 Cbz-DL-Glu-DL-Tyr-OEt

Cbz-DL-Glu-DL-Tyr-OEt

Cat. No.: B12104972
M. Wt: 472.5 g/mol
InChI Key: YRXZCHGQEFKWAX-UHFFFAOYSA-N
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Description

Cbz-DL-Glu-DL-Tyr-OEt, also known as N-Cbz-DL-glutamyl-DL-tyrosine ethyl ester, is a synthetic compound used primarily in peptide synthesis. It is a derivative of amino acids glutamic acid and tyrosine, protected by a benzyloxycarbonyl (Cbz) group. This compound is significant in the field of biochemistry and organic chemistry due to its role in the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Glu-DL-Tyr-OEt typically involves the protection of the amino groups of glutamic acid and tyrosine with a benzyloxycarbonyl (Cbz) group. The esterification of the carboxyl group of tyrosine with ethanol forms the ethyl ester. The reaction conditions often include the use of organic solvents like dichloromethane and catalysts such as dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of protective groups like Cbz is crucial in preventing unwanted side reactions during the synthesis .

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Glu-DL-Tyr-OEt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized derivatives, and substituted peptides.

Scientific Research Applications

Cbz-DL-Glu-DL-Tyr-OEt is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Cbz-DL-Glu-DL-Tyr-OEt involves its role as a protected amino acid derivative in peptide synthesis. The Cbz group protects the amino groups during the coupling reactions, preventing unwanted side reactions. The ester group facilitates the formation of peptide bonds by acting as a leaving group during nucleophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cbz-DL-Glu-DL-Tyr-OEt is unique due to its specific combination of protecting groups and ester functionalities, making it particularly useful in peptide synthesis. The ethyl ester group provides stability and ease of handling compared to other ester derivatives .

Properties

Molecular Formula

C24H28N2O8

Molecular Weight

472.5 g/mol

IUPAC Name

5-[[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C24H28N2O8/c1-2-33-23(31)20(14-16-8-10-18(27)11-9-16)25-22(30)19(12-13-21(28)29)26-24(32)34-15-17-6-4-3-5-7-17/h3-11,19-20,27H,2,12-15H2,1H3,(H,25,30)(H,26,32)(H,28,29)

InChI Key

YRXZCHGQEFKWAX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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